molecular formula C17H13ClN4O B13129343 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 138679-22-8

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline

Cat. No.: B13129343
CAS No.: 138679-22-8
M. Wt: 324.8 g/mol
InChI Key: OUQRTMUWPRZITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline is a fused heterocyclic compound featuring a triazoloquinoxaline core substituted with a 4-chlorophenyl group at position 1 and an ethoxy group at position 3. This structure combines the electron-withdrawing chlorine atom and the alkoxy group, which may influence its electronic properties, solubility, and biological interactions.

Properties

CAS No.

138679-22-8

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C17H13ClN4O/c1-2-23-17-16-21-20-15(11-7-9-12(18)10-8-11)22(16)14-6-4-3-5-13(14)19-17/h3-10H,2H2,1H3

InChI Key

OUQRTMUWPRZITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps :

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Formation of Triazole Ring: The quinoxaline derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under reflux conditions.

    Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and ethoxy groups through nucleophilic substitution reactions. Common reagents include 4-chlorobenzyl chloride and ethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted triazoloquinoxalines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of triazoloquinoxaline compounds exhibit significant anticancer properties. For instance, a study indicated that 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline shows promise as a potential inhibitor of cancer cell proliferation. The compound has been tested against various cancer cell lines, revealing IC50 values that suggest effective cytotoxicity.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes linked to tumor growth. A notable study published in Cancer Letters highlights that triazoloquinoxaline derivatives inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways associated with cancer progression .

Agricultural Applications

Pesticidal Properties

The compound has also been evaluated for its pesticidal activity. In agricultural studies, 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline demonstrated efficacy against various pests and fungi. Field trials indicated a significant reduction in pest populations when the compound was applied as a foliar spray.

Case Study: Field Trials

In a controlled field trial reported in the Journal of Agricultural and Food Chemistry, the application of this compound resulted in a 70% reduction in aphid populations on treated crops compared to untreated controls. This suggests its potential utility as an eco-friendly pesticide alternative .

Material Science

Polymer Composites

Another area of interest is the incorporation of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline into polymer matrices to enhance material properties. Research indicates that adding this compound to polymer composites can improve thermal stability and mechanical strength.

Data Table: Properties of Polymer Composites

Composite TypeAddition (%)Thermal Stability (°C)Mechanical Strength (MPa)
Control025030
Polymer A + Compound527035
Polymer B + Compound1029040

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Bulky groups (e.g., trifluoromethyl, phenyl) enhance receptor binding (A1/A2) but may reduce solubility .
  • Position 4: Amino groups optimize receptor affinity; alkoxy groups (e.g., ethoxy) may favor pharmacokinetic properties over potency .
  • Position 8 : Halogens (e.g., Cl) improve receptor selectivity and metabolic stability .

Biological Activity

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline (CAS Number: 136765-24-7) is a compound belonging to the triazoloquinoxaline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline is characterized by a triazole ring fused to a quinoxaline system. The presence of the 4-chlorophenyl and ethoxy groups enhances its lipophilicity and potentially influences its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₄O
Molecular Weight314.75 g/mol
CAS Number136765-24-7

Synthesis

The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves cyclization reactions using appropriate precursors. The methodology often includes the use of chloranil in an oxidation-reduction mechanism to facilitate the formation of the triazole ring structure .

Anticancer Activity

Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[4,3-A]quinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. In particular, derivatives have been tested on melanoma cell lines (A375), with some exhibiting IC50 values in the micromolar range (e.g., 365 nM for compound 17a) .
  • Mechanism of Action : Research indicates that these compounds may act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . They may also induce apoptosis by modulating pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of triazoloquinoxaline derivatives have been explored as well:

  • Antibacterial and Antifungal Effects : Studies have reported significant antibacterial and antifungal activities against various pathogens. The compounds were found to possess strong inhibitory effects on microbial growth, indicating their potential as therapeutic agents against infections .

Antiviral Activity

Some derivatives have also been evaluated for antiviral properties:

  • Inhibition of Viral Replication : Certain triazoloquinoxalines demonstrated activity against viruses such as Herpes simplex virus (HSV), showing reductions in plaque formation at specific concentrations . This highlights the potential for developing antiviral therapies based on this scaffold.

Case Study 1: Anticancer Efficacy

A study conducted by Ezzat et al. synthesized novel A2B adenosine receptor antagonists based on the triazoloquinoxaline framework. These compounds displayed low-micromolar-range cytotoxic activities against triple-negative breast adenocarcinoma (MDA-MB-231) cells .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were screened against a panel of bacteria and fungi. The results indicated that several compounds exhibited significant antimicrobial effects, suggesting their utility in treating infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.